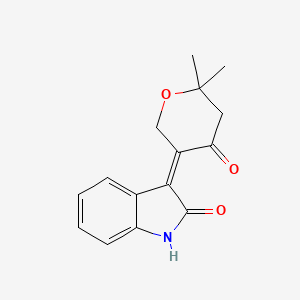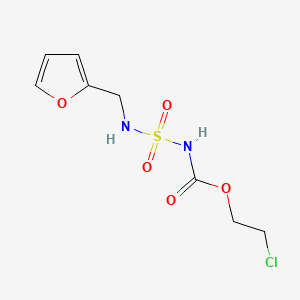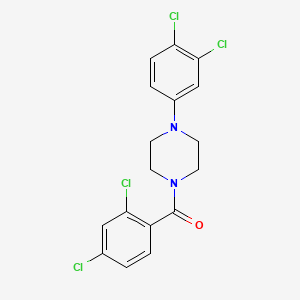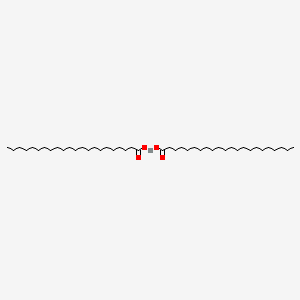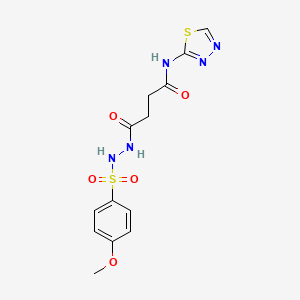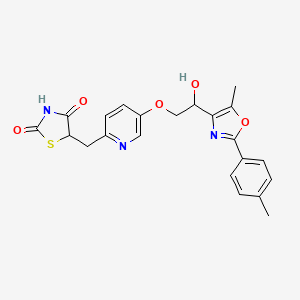
Lead didocosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead didocosanoate is a chemical compound with the molecular formula Pb(C22H43O2)2. It is a lead salt of docosanoic acid, also known as behenic acid. This compound is typically used in various industrial applications due to its unique properties, such as its ability to act as a lubricant and stabilizer.
準備方法
Synthetic Routes and Reaction Conditions: Lead didocosanoate can be synthesized through the reaction of lead(II) acetate with docosanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The lead(II) acetate reacts with docosanoic acid to form this compound and acetic acid as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity lead(II) acetate and docosanoic acid. The reaction is carried out in large reactors with precise temperature control to ensure complete conversion and high yield. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions: Lead didocosanoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lead metal and docosanoic acid.
Substitution: The lead ion in this compound can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and various organic oxidation products.
Reduction: Lead metal and docosanoic acid.
Substitution: New metal salts of docosanoic acid and lead salts of the substituting metal.
科学的研究の応用
Lead didocosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other lead compounds and as a stabilizer in certain chemical reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Explored for its potential use in medical devices and as a component in certain pharmaceutical formulations.
Industry: Utilized as a lubricant in high-temperature applications and as a stabilizer in the production of plastics and other materials.
作用機序
The mechanism of action of lead didocosanoate involves its interaction with various molecular targets. In biological systems, lead ions can interfere with enzyme function and cellular processes by binding to sulfhydryl groups and other functional groups in proteins. This can lead to disruptions in cellular metabolism and other physiological effects.
In industrial applications, this compound acts as a lubricant by forming a thin, stable layer on surfaces, reducing friction and wear. Its stabilizing properties are due to its ability to interact with and neutralize reactive species, thereby preventing degradation of materials.
類似化合物との比較
Lead Stearate: Lead salt of stearic acid, used as a stabilizer and lubricant.
Lead Palmitate: Lead salt of palmitic acid, used in similar applications as lead stearate and lead didocosanoate.
Uniqueness: this compound’s longer fatty acid chain length compared to lead stearate and lead palmitate provides it with unique properties, such as higher melting points and different solubility characteristics, making it suitable for specific high-temperature and specialized applications.
特性
CAS番号 |
3249-61-4 |
|---|---|
分子式 |
C44H86O4Pb |
分子量 |
886 g/mol |
IUPAC名 |
docosanoate;lead(2+) |
InChI |
InChI=1S/2C22H44O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |
InChIキー |
KJEHHZFAMCTZJD-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


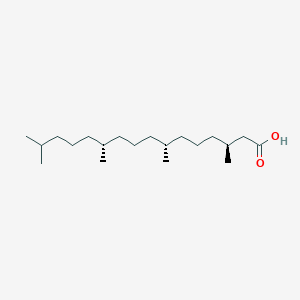
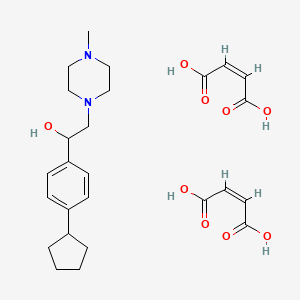
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
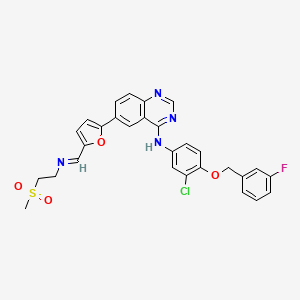
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
